Methyl 4-iodo-1H-indole-3-carboxylate
CAS No.: 101909-44-8
Cat. No.: VC20848864
Molecular Formula: C10H8INO2
Molecular Weight: 301.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101909-44-8 |
|---|---|
| Molecular Formula | C10H8INO2 |
| Molecular Weight | 301.08 g/mol |
| IUPAC Name | methyl 4-iodo-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |
| Standard InChI Key | RLXRPTKPAIJVLC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=C1C(=CC=C2)I |
| Canonical SMILES | COC(=O)C1=CNC2=C1C(=CC=C2)I |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 4-iodo-1H-indole-3-carboxylate belongs to the broader family of substituted indoles, featuring a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The compound is characterized by three key functional groups: the indole core structure (with an NH group at position 1), an iodine atom at position 4, and a methyl carboxylate group (–COOCH₃) at position 3. This specific arrangement of substituents distinguishes it from similar compounds such as methyl 3-iodo-1H-indole-2-carboxylate, which has the iodine and ester group at different positions .
Physical and Chemical Properties
Based on structural analysis and comparison with similar indole derivatives, Methyl 4-iodo-1H-indole-3-carboxylate is expected to have the following properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₈INO₂ |
| Molecular Weight | Approximately 301.08 g/mol |
| Physical Appearance | Crystalline solid, likely pale yellow to off-white |
| Solubility | Poorly soluble in water; soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol |
| Melting Point | Expected to be between 150-190°C based on similar indole carboxylates |
| Stability | Sensitive to light and air due to the presence of the iodine atom |
The presence of the iodine atom at position 4 creates a unique electron distribution within the molecule that influences its reactivity and potential applications in organic synthesis.
Synthesis Methods
Direct Iodination Approach
The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate can be approached through the selective iodination of methyl 1H-indole-3-carboxylate at the 4-position. This reaction typically requires careful control of reaction conditions to ensure regioselectivity.
A potential synthetic route involves the use of iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine in combination with an appropriate oxidizing agent. Drawing parallels from the synthesis of other iodinated indoles, the reaction would likely require:
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A suitable solvent system (such as DMF or acetonitrile)
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Mild reaction conditions to prevent side reactions
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Careful temperature control to enhance regioselectivity
Alternative Synthesis Routes
An alternative approach may involve the construction of the indole core after the incorporation of the iodine atom. This could be achieved through established indole synthesis methods such as the Fischer indole synthesis or the Larock indole synthesis, starting from appropriately substituted precursors.
The synthesis of structurally similar compounds like methyl 3-iodo-1H-indole-2-carboxylate suggests that controlled reaction conditions are essential for obtaining the desired regioisomer. For instance, the Vilsmeier-Haack formylation has been employed for introducing carbonyl functionalities at the 3-position of indoles, which could be a precursor step before esterification .
Chemical Reactivity
Halogen Exchange Reactions
The iodine atom at the 4-position makes Methyl 4-iodo-1H-indole-3-carboxylate particularly valuable for halogen exchange reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive toward various nucleophilic substitution reactions and metal-catalyzed coupling processes.
Cross-Coupling Reactions
One of the most significant aspects of Methyl 4-iodo-1H-indole-3-carboxylate is its potential utility in cross-coupling reactions. Similar to other iodinated aromatic compounds, it can participate in various palladium-catalyzed coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | Pd(0) catalysts with phosphine ligands | 4-aryl indole-3-carboxylates |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu co-catalyst systems | 4-alkynyl indole-3-carboxylates |
| Heck Reaction | Alkenes | Pd catalysts with base | 4-alkenyl indole-3-carboxylates |
| Stille Coupling | Organotin compounds | Pd catalysts | 4-substituted indole-3-carboxylates |
These reactions typically proceed under mild conditions, often requiring bases such as potassium carbonate or triethylamine, and solvents like DMF or tetrahydrofuran (THF) .
Ester Group Reactivity
The methyl ester functionality at the 3-position offers additional reaction possibilities:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form alternative esters
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Reduction to alcohols or aldehydes
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Amidation to form amide derivatives
These transformations provide access to a diverse range of derivatives with potentially varied biological activities.
Analytical Characterization
Spectroscopic Properties
The structural confirmation and purity assessment of Methyl 4-iodo-1H-indole-3-carboxylate typically involve multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with similar indole derivatives, the expected ¹H NMR spectral features would include:
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A singlet at approximately δ 8.5-9.0 ppm for the NH proton
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Aromatic protons in the region of δ 7.0-8.0 ppm with specific coupling patterns
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A singlet at approximately δ 3.8-4.0 ppm for the methyl ester group
The ¹³C NMR spectrum would show distinctive signals for the carbonyl carbon (approximately δ 165-170 ppm), the quaternary carbon bearing the iodine (approximately δ 85-95 ppm due to heavy atom effect), and the methyl carbon of the ester group (approximately δ 50-55 ppm).
Mass Spectrometry
The expected molecular ion peak would appear at m/z 301, with fragmentation patterns showing loss of the methyl group (M-15) and the carboxymethyl group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods can be employed for purity determination and separation from structural isomers. Typical HPLC conditions might include:
| Parameter | Conditions |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at 254-280 nm |
| Retention Time | Dependent on specific conditions |
Structure-Activity Relationships
Comparison with Related Compounds
The position of the iodine atom significantly impacts the compound's properties and reactivity compared to its isomers. For example, methyl 3-iodo-1H-indole-2-carboxylate has different electronic properties due to the alternative arrangement of substituents . Similarly, compounds with different substituents at the 4-position, such as Methyl 4-(trifluoromethyl)indole-3-carboxylate, exhibit different reactivity patterns and potential biological activities.
Electronic Effects
The iodine substituent at position 4 creates specific electronic effects:
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It acts as an electron-withdrawing group by inductive effect
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It can participate in halogen bonding interactions
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It influences the reactivity of neighboring positions (particularly positions 3 and 5)
These electronic effects contribute to the compound's unique chemical behavior and potential interactions with biological targets.
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